SCR7 pyrazine
Description
Historical Development and Discovery Context
SCR7 pyrazine emerged from efforts to identify small-molecule inhibitors of DNA repair pathways, particularly nonhomologous end joining (NHEJ). Initially, researchers believed that a compound termed "SCR7" could selectively inhibit DNA ligase IV, a critical enzyme in NHEJ, thereby enhancing CRISPR-Cas9-mediated genome editing efficiency. However, subsequent studies revealed that the synthetic product originally labeled as SCR7 was structurally distinct. The compound synthesized via published protocols predominantly formed a cyclized and oxidized derivative, later identified as this compound. This discovery shifted the focus to this compound as the biologically active entity, prompting reevaluation of its mechanism and applications in DNA repair research.
Chemical Nomenclature and Classification
This compound is systematically named 6,7-diphenyl-2-sulfanylidene-1H-pteridin-4-one (IUPAC). Its molecular formula is $$ \text{C}{18}\text{H}{12}\text{N}_{4}\text{OS} $$, with a molecular weight of 332.4 g/mol. Structurally, it belongs to the pteridine family, characterized by a bicyclic heterocyclic system with nitrogen atoms at positions 1, 3, 4, and 8 (Figure 1). The compound features two phenyl groups at positions 6 and 7, a thione group at position 2, and a ketone at position 4, contributing to its planar aromatic configuration.
Table 1: Key Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{18}\text{H}{12}\text{N}_{4}\text{OS} $$ |
| Molecular Weight | 332.4 g/mol |
| Melting Point | 207–211°C |
| Solubility | Slightly soluble in DMSO |
| UV-Vis Absorption | $$\lambda_{\text{max}} = 380\,\text{nm}$$ |
Evolution of Structural Identification and Characterization
Initial reports described SCR7 as a linear molecule intended to inhibit DNA ligase IV. However, synthetic challenges led to structural ambiguities. Greco et al. (2016) demonstrated that the published synthesis method produced this compound as the major product due to autocyclization and oxidation of the unstable parental SCR7. Nuclear magnetic resonance (NMR) and mass spectrometry confirmed the cyclic pteridine backbone, with X-ray crystallography resolving the planar arrangement of the phenyl and thione substituents. These findings clarified that this compound, not the originally proposed SCR7, was responsible for NHEJ inhibition.
Significance in DNA Repair Research Landscape
This compound has become a pivotal tool in studying DNA repair mechanisms. By inhibiting NHEJ, it promotes homology-directed repair (HDR), a process critical for precise genome editing using CRISPR-Cas9. Studies report up to a 19-fold increase in HDR efficiency when this compound is applied in vitro, enabling targeted gene modifications. Additionally, its ability to accumulate DNA double-strand breaks (DSBs) in cancer cells has spurred interest in oncology research, particularly in sensitizing tumors to radiation and chemotherapeutic agents. Despite its limited selectivity for DNA ligase IV, this compound remains widely used due to its accessibility and reproducible effects in diverse model systems.
Table 2: Research Applications of this compound
Properties
IUPAC Name |
6,7-diphenyl-2-sulfanylidene-1H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4OS/c23-17-15-16(21-18(24)22-17)20-14(12-9-5-2-6-10-12)13(19-15)11-7-3-1-4-8-11/h1-10H,(H2,20,21,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRTWXVBHGOUBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(NC(=S)NC3=O)N=C2C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90443563 | |
| Record name | Oprea1_571617 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14892-97-8 | |
| Record name | Oprea1_571617 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SCR7 pyrazine typically involves multi-step organic synthesis. One common route includes the condensation of 2-aminopyrazine with appropriate aldehydes or ketones, followed by cyclization and functional group modifications to achieve the desired structure. Reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) or ethanol, with catalysts such as acids or bases to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
SCR7 pyrazine undergoes various chemical reactions, including:
Oxidation: Can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its functional groups, altering its activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups, enhancing its properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines or thiols under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
SCR7 pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a tool to study DNA repair mechanisms and the role of DNA ligase IV.
Biology: Enhances CRISPR/Cas9-mediated HDR, making it valuable for gene editing research.
Medicine: Exhibits anticancer properties by inducing apoptosis in cancer cells, making it a potential therapeutic agent.
Industry: Could be used in the development of new drugs targeting DNA repair pathways
Mechanism of Action
SCR7 pyrazine exerts its effects by inhibiting DNA ligase IV, thereby blocking the NHEJ pathway. This inhibition leads to the accumulation of unrepaired double-strand breaks (DSBs), which can induce apoptosis in cancer cells. Additionally, by enhancing HDR, this compound improves the efficiency of CRISPR/Cas9-mediated gene editing .
Comparison with Similar Compounds
Key Properties :
- Mechanism : Inhibits ligase IV binding to DNA, disrupting NHEJ .
- Applications :
- Specificity : Less specific than cyclized SCR7, with pan-ligase activity in its water-soluble form (Na-SCR7-P) .
NHEJ Inhibitors
Key Insights :
- Specificity : KU-57788 and NU-7026 target DNA-PKcs, offering higher specificity than this compound, which may inhibit ligase III in soluble forms .
- Efficiency : SCR130 (a SCR7 derivative) shows superior potency in NHEJ inhibition and cytotoxicity compared to this compound .
- Toxicity : this compound exhibits dose-dependent cytotoxicity (IC₅₀: 8–120 μM), while KU-57788/NU-7026 show lower off-target effects .
HDR Enhancers
Key Insights :
- Combination Therapy : Co-treatment with this compound (1 μM) and RS-1 (8 μM) maximizes HDR efficiency by dual modulation of NHEJ and HDR pathways .
SCR7 Derivatives and Formulations
Key Insights :
Biological Activity
SCR7 pyrazine is a small molecule that has garnered attention for its role as a DNA ligase IV inhibitor, particularly in the context of cancer therapy and genome editing. This article explores its biological activity, focusing on its mechanism of action, efficacy in enhancing CRISPR-Cas9-mediated homology-directed repair (HDR), and its potential therapeutic applications.
- Chemical Name : 2,3-Dihydro-6,7-diphenyl-2-thioxo-4(1H)-pteridinone
- Molecular Formula : CHNOS
- Molecular Weight : 332.07 g/mol
- Purity : ≥98% (HPLC)
This compound primarily functions by inhibiting nonhomologous end joining (NHEJ), a critical pathway for repairing double-strand breaks (DSBs) in DNA. This inhibition occurs in a Ligase IV-dependent manner, leading to the accumulation of unrepaired DNA breaks and subsequent cell death, particularly in cancer cells. The compound also enhances the efficiency of HDR, making it a valuable tool in gene editing applications.
Efficacy in Cancer Treatment
Research has demonstrated that this compound can significantly inhibit cancer cell growth and enhance the cytotoxic effects of radiation therapy. In vivo studies have shown that administration of this compound leads to tumor regression and increased survival rates in mouse models.
Key Findings from Studies
- Inhibition of NHEJ :
- Enhancement of HDR :
- Cytotoxic Effects :
Comparative Data on Biological Activity
| Activity | This compound | Parental SCR7 | Cyclized SCR7 |
|---|---|---|---|
| Inhibition of NHEJ | Yes | Yes | Yes |
| Enhancement of HDR Efficiency | Up to 19-fold | Moderate | Moderate |
| Cytotoxicity | High | High | High |
| Specificity to Ligase IV | Lower | Higher | Higher |
Case Studies
- Tumor Regression Study :
- CRISPR-Cas9 Applications :
- Mechanistic Insights :
Q & A
Q. What is the mechanism by which SCR7 pyrazine enhances CRISPR-Cas9 genome editing efficiency?
this compound inhibits DNA ligase IV, a key enzyme in the non-homologous end joining (NHEJ) pathway, thereby shifting DNA repair toward homology-directed repair (HDR). This mechanism increases the precision of CRISPR-mediated edits by favoring HDR over error-prone NHEJ . Methodologically, researchers should validate ligase IV inhibition via Western blotting or functional assays (e.g., GFP-based repair reporters) .
Q. How should this compound be prepared and administered in cell culture experiments?
Dissolve this compound in DMSO to prepare a 10 mg/mL stock solution, then dilute in culture medium (e.g., RPMI) to working concentrations. A final concentration of 1 µM is commonly used to avoid cytotoxicity in MCF7 cells, as determined by viability assays (e.g., Promega CellTiter-Glo) . Include DMSO-only controls to account for solvent effects .
Q. What are the key chemical and stability properties of this compound?
this compound (C₁₈H₁₂N₄OS, MW 332.38) is a cyclized derivative of SCR7 with ≥98% purity (HPLC). It is stable at room temperature as a powder and soluble in DMSO (10 mg/mL). Spontaneous cyclization of SCR7 to this compound must be confirmed via HPLC or mass spectrometry to ensure experimental reproducibility .
Advanced Research Questions
Q. How can researchers optimize this compound treatment to account for cell-type-specific effects?
Pre-test this compound in target cell lines using dose-response curves (e.g., 0.1–10 µM) and viability assays. For CRISPR applications, combine this compound with HDR enhancers like RAD51 agonists (e.g., RS-1 at 8 µM) and modulate treatment timing (e.g., "early exposure" 4 hours pre-transfection vs. "late exposure" 18 hours post-transfection) . Cell-cycle synchronization (e.g., G1/S phase arrest) may further enhance HDR efficiency .
Q. What experimental strategies address contradictory reports on this compound's efficacy?
Discrepancies may arise from structural variability (e.g., inadvertent use of uncyclized SCR7) or cell-type-specific ligase IV expression. To resolve this:
Q. How does this compound interact with other DNA repair modulators in combinatorial therapies?
Co-treatment with PARP inhibitors (e.g., Olaparib) or ATM/DNA-PK inhibitors (e.g., KU55933/KU-0060648) may reveal synthetic lethality in cancer cells. However, in VERO cells, this compound did not synergize with bleomycin or Olaparib, highlighting context-dependent effects. Systematic screening using viability and γH2AX foci assays is recommended .
Q. What are the limitations of this compound in long-term genome-editing studies?
Prolonged exposure (>96 hours) may induce apoptosis in cancer cells (IC₅₀ = 8–120 µM) or off-target effects due to ligase III inhibition. Use short-term treatments (e.g., 24–48 hours) and validate edits via sequencing and off-target analysis (e.g., GUIDE-seq or targeted amplicon sequencing) .
Methodological Considerations
- Controls : Include DMSO vehicle controls and untreated cells to assess baseline HDR/NHEJ ratios.
- Assays : Use GFP-based reporters (e.g., DR-GFP system) to quantify repair outcomes or colony-forming assays for knock-in efficiency .
- Toxicity Screening : Perform viability assays across a range of concentrations (0.1–100 µM) to identify non-toxic doses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
